molecular formula C16H15N3O3 B2398718 7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034511-82-3

7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2398718
M. Wt: 297.314
InChI Key: OPFBVHOCSCAGSH-UHFFFAOYSA-N
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Description

“7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves the construction of a benzofuran ring through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Heterocyclic Compounds Synthesis: Studies have developed synthetic methods for creating novel heterocyclic compounds derived from benzofuran, including those with anti-inflammatory and analgesic properties. These compounds have been shown to exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

  • Antimicrobial and Antitumor Activities: Some newly synthesized compounds, including those related to pyrimidinone and oxazinone derivatives fused with thiophene rings, have shown promising antimicrobial activities against various bacterial and fungal strains. Additionally, derivatives have demonstrated cytotoxic activities against different cancer cell lines, highlighting their potential in anticancer research (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

COX Inhibition and Anti-inflammatory Properties

  • COX Inhibition: Compounds synthesized from benzofuran derivatives have been screened for their COX-1/COX-2 inhibitory activities. Some derivatives exhibit high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects, making them potential candidates for further pharmacological studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antiprotozoal Effects

  • Anticancer and Antiprotozoal Activities: Research on novel pyrazolopyrimidines derivatives and Schiff bases has shown their potential as anticancer and anti-5-lipoxygenase agents, with some compounds exhibiting significant cytotoxicity against human cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Future Directions

Benzofuran compounds, including “7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

7-methoxy-N-(2-pyrimidin-5-ylethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-13-4-2-3-12-7-14(22-15(12)13)16(20)19-6-5-11-8-17-10-18-9-11/h2-4,7-10H,5-6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFBVHOCSCAGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CN=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide

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